molecular formula C14H17IN2O2 B2728248 3-Ethyl-4-(3-iodo-4-methylbenzoyl)piperazin-2-one CAS No. 1009240-72-5

3-Ethyl-4-(3-iodo-4-methylbenzoyl)piperazin-2-one

Cat. No. B2728248
M. Wt: 372.206
InChI Key: WKRAFSZVSCJPFV-UHFFFAOYSA-N
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Description

“3-Ethyl-4-(3-iodo-4-methylbenzoyl)piperazin-2-one” is a chemical compound with the molecular formula C14H17IN2O2 . It has a molecular weight of approximately 372.2 .


Synthesis Analysis

The synthesis of piperazine derivatives, such as “3-Ethyl-4-(3-iodo-4-methylbenzoyl)piperazin-2-one”, has been a subject of research in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of “3-Ethyl-4-(3-iodo-4-methylbenzoyl)piperazin-2-one” is defined by its molecular formula, C14H17IN2O2 . The exact mass of the molecule is 372.033478 Da .

Scientific Research Applications

  • Chromatographic Separation : Piperazine derivatives, including those similar to 3-Ethyl-4-(3-iodo-4-methylbenzoyl)piperazin-2-one, have been used in chiral chromatographic processes. A study by Chilmonczyk et al. (2005) discusses the separation of racemic 1,4-disubstituted piperazines on cellulose tris(4-methylbenzoate) and amylose tris(3,5-dimethylphenylcarbamate) stationary phases (Chilmonczyk et al., 2005).

  • Synthesis of Novel Compounds : Piperazine derivatives serve as intermediates in synthesizing various compounds with potential biological applications. For instance, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives starting from primary amines, including methyl piperazine (Bektaş et al., 2007).

  • Antimicrobial and Antiproliferative Activities : Piperazine derivatives have been evaluated for their antimicrobial and antiproliferative activities. A study by Başoğlu et al. (2013) investigated the antimicrobial, antilipase, and antiurease activities of ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates (Başoğlu et al., 2013). Additionally, Mallesha et al. (2012) synthesized 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives and evaluated their antiproliferative effect against various human cancer cell lines (Mallesha et al., 2012).

  • Pharmacological Potential : Studies like the one by Kumar et al. (2017) have explored the antidepressant and antianxiety activities of piperazine derivatives, highlighting their potential in pharmacological applications (Kumar et al., 2017).

  • Chemical Synthesis and Analysis : Piperazine compounds are used in various chemical synthesis processes. Gueret et al. (2020) discussed a visible-light-promoted decarboxylative annulation protocol to access different piperazine derivatives (Gueret et al., 2020).

  • Material Science Applications : In the field of material science, piperazine derivatives have been evaluated for their corrosion inhibition properties. Chen et al. (2021) studied the effectiveness of piperazine-substituted quinazolin-4(3H)-one derivatives in inhibiting corrosion of mild steel in HCl (Chen et al., 2021).

properties

IUPAC Name

3-ethyl-4-(3-iodo-4-methylbenzoyl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17IN2O2/c1-3-12-13(18)16-6-7-17(12)14(19)10-5-4-9(2)11(15)8-10/h4-5,8,12H,3,6-7H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKRAFSZVSCJPFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)NCCN1C(=O)C2=CC(=C(C=C2)C)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethyl-4-(3-iodo-4-methylbenzoyl)piperazin-2-one

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